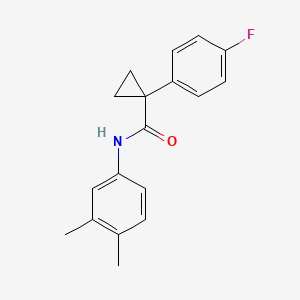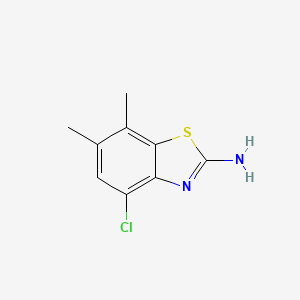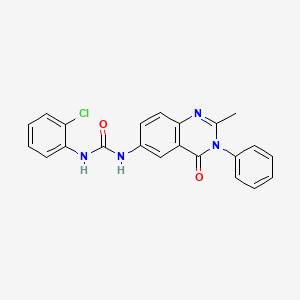![molecular formula C22H27N3O2 B6574699 3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea CAS No. 1203000-59-2](/img/structure/B6574699.png)
3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea" is a synthetic organic molecule that can be of interest due to its structural complexity and potential applications in various fields. It features a urea moiety bonded to a substituted tetrahydroquinoline and a phenylethyl group, offering a range of functional groups that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea" typically involves multi-step processes starting from commercially available precursors. The general synthetic route includes:
Formation of the tetrahydroquinoline core: : This can be achieved through cyclization reactions involving aniline derivatives and aliphatic ketones under acidic or basic conditions.
Substitution reactions: : Introducing the 2-methylpropanoyl group can be accomplished via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Urea formation: : This involves the reaction of an amine (often derived from the tetrahydroquinoline core) with a suitable isocyanate or by using phosgene-derived intermediates.
Industrial Production Methods
Industrial production of this compound would likely focus on optimizing yields and purity using high-throughput reactions, continuous flow chemistry, or catalyzed processes to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation at the tetrahydroquinoline ring, yielding quinoline derivatives.
Reduction: : Reduction reactions could target the carbonyl groups or the aromatic ring, leading to corresponding alcohols or saturated ring systems.
Substitution: : Substituent groups on the aromatic ring can be altered via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide for strong oxidation; milder oxidizing agents like PCC for selective oxidations.
Reduction: : Lithium aluminum hydride for strong reductions; catalytic hydrogenation for hydrogen additions.
Substitution: : Halogenating agents like NBS for bromination; Friedel-Crafts acylation for introducing acyl groups.
Major Products
Oxidation typically forms quinoline derivatives, reduction can yield alcohols or dihydro derivatives, and substitution reactions will result in various functionalized aromatic compounds.
Scientific Research Applications
The compound "3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea" may find applications across several domains:
Chemistry: : Used as an intermediate in complex organic synthesis or as a ligand in coordination chemistry.
Biology: : Potential as a pharmacophore in drug design, given its heterocyclic structure which is common in biologically active compounds.
Medicine: : Investigation as a drug candidate for its potential biological activities.
Industry: : Possible use in materials science for developing novel polymers or as a precursor in the synthesis of high-performance materials.
Mechanism of Action
The exact mechanism of action depends on the biological or chemical context. For instance, as a pharmacophore, it may interact with specific enzymes or receptors, affecting signal transduction pathways or metabolic processes.
Molecular Targets and Pathways
If biologically active, the compound may target specific proteins, influencing pathways like neurotransmission, inflammation, or cell growth. The presence of the urea moiety suggests potential binding to proteins through hydrogen bonding and Van der Waals interactions.
Comparison with Similar Compounds
Comparing "3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea" with other similar compounds involves looking at structures with tetrahydroquinoline cores or similar urea derivatives:
Similar Compounds
3-[1-(2-ethylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea
3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1-(2-phenylethyl)urea
Uniqueness
The specific positioning of substituents and functional groups in "this compound" might confer unique properties, such as enhanced binding affinity or stability in certain conditions, distinguishing it from its analogues.
That was a deep dive into a highly specialized compound. How does it align with what you needed?
Properties
IUPAC Name |
1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)21(26)25-14-6-9-18-10-11-19(15-20(18)25)24-22(27)23-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15-16H,6,9,12-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMWLPSCWXBPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)
![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B6574667.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)

![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
